molecular formula C14H21N3O B11809581 4-(3-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)morpholine

4-(3-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)morpholine

Cat. No.: B11809581
M. Wt: 247.34 g/mol
InChI Key: PUNXHKFQQMQDFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)morpholine is a heterocyclic compound featuring a pyridine core substituted at the 2-position with a morpholine ring and at the 3-position with a 1-methylpyrrolidine group. This structure combines nitrogen-containing rings (pyridine, morpholine, and pyrrolidine), which confer unique electronic and steric properties.

Properties

Molecular Formula

C14H21N3O

Molecular Weight

247.34 g/mol

IUPAC Name

4-[3-(1-methylpyrrolidin-2-yl)pyridin-2-yl]morpholine

InChI

InChI=1S/C14H21N3O/c1-16-7-3-5-13(16)12-4-2-6-15-14(12)17-8-10-18-11-9-17/h2,4,6,13H,3,5,7-11H2,1H3

InChI Key

PUNXHKFQQMQDFK-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1C2=C(N=CC=C2)N3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)morpholine typically involves multi-step organic reactions. One common method includes the reaction of 3-(1-methylpyrrolidin-2-yl)pyridine with morpholine under specific conditions to form the desired product . The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require catalysts to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for high yield and purity, often involving continuous flow reactors and real-time monitoring of reaction parameters to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-(3-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

4-(3-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(3-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)morpholine exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Core Structure Substituents/Modifications Key Features CAS Number Reference
4-(3-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)morpholine Pyridine 2-morpholine, 3-(1-methylpyrrolidin-2-yl) Methylpyrrolidine enhances lipophilicity; potential CNS activity Not provided -
4-(3-(1-Isopropylpyrrolidin-2-yl)pyridin-2-yl)morpholine Pyridine 2-morpholine, 3-(1-isopropylpyrrolidin-2-yl) Isopropyl group increases steric bulk and lipophilicity 1352502-21-6
4-(6-Chloro-2-(pyrrolidin-1-yl)quinolin-4-yl)morpholine Quinoline 6-chloro, 2-pyrrolidine, 4-morpholine Chlorine increases molecular weight; larger aromatic system reduces solubility -
4-(5-Boronic ester-pyridin-2-yl)morpholine Pyridine 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) Boronic ester enables Suzuki-Miyaura coupling; reactive but less stable 364794-79-6
4-[2-(2-Pyridyl)ethyl]morpholine Pyridine Ethyl linker between morpholine and pyridine Increased flexibility; reduced hydrogen-bonding capacity 59566-50-6

Physicochemical Properties

  • Lipophilicity : The methyl group on the pyrrolidine in the target compound likely results in a moderate logP (~2–3), balancing solubility and membrane permeability. In contrast, the isopropyl variant () would exhibit higher logP due to its branched alkyl chain .
  • Solubility: Compounds with larger aromatic systems (e.g., quinoline in ) show reduced aqueous solubility compared to pyridine-based analogs. The morpholine oxygen in the target compound may mitigate this by forming hydrogen bonds .
  • Stability : Boronic ester-containing analogs () are prone to hydrolysis, limiting their utility in aqueous environments, whereas the target compound’s saturated rings enhance stability .

Biological Activity

4-(3-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)morpholine is a complex organic compound characterized by its unique structural features, including a morpholine ring and a pyridine moiety. Its molecular formula is C15H20N2O, with a molar mass of approximately 248.34 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor, which could have implications in cancer treatment and other therapeutic areas.

Preliminary studies indicate that compounds similar to this compound may function as inhibitors of various kinases involved in cancer pathways. Notably, derivatives of this compound have shown efficacy against cyclin-dependent kinases (CDKs), which play a crucial role in regulating the cell cycle and are often implicated in cancer proliferation .

Inhibition Studies

Research has demonstrated that the compound exhibits significant inhibitory activity against several biological targets. For instance, it has been shown to affect pathways involving Akt and ERK1/2 signaling, which are critical for cell growth and survival . The following table summarizes some key findings related to the biological activity of this compound:

Target IC50 Value (μM) Effect
Cyclin-dependent Kinase 14.29Inhibition of cell cycle progression
Akt10.5Modulation of survival signaling
ERK1/25.29Inhibition of proliferation

Case Studies

Several case studies have explored the therapeutic potential of this compound and its analogs:

  • In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibited the proliferation of various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values ranging from 4 to 26 μM .
  • Synergistic Effects : A study investigating the combination of this compound with existing chemotherapeutics showed enhanced efficacy in reducing tumor growth in preclinical models, suggesting potential for combination therapy approaches .
  • Metabolic Stability : Research on the metabolic pathways of the compound indicated that it undergoes extensive hepatic metabolism, which may influence its pharmacokinetic properties and therapeutic efficacy .

Structural Analysis

The unique structure of this compound contributes to its biological activity. The presence of both morpholine and pyridine rings allows for versatile interactions within biological systems, enhancing its potential as a kinase inhibitor while maintaining favorable pharmacokinetic characteristics .

Comparison with Similar Compounds

To further understand its biological activity, it is useful to compare it with structurally related compounds:

Compound Name Structure Similarity (%) Unique Features
1-MethylpyrrolidineStructure96Basic nitrogen, simpler structure
N,N-Dimethylpyrrolidin-3-amineStructure92Dimethyl substitution on nitrogen
(1-Methylpiperidin-2-yl)methanamineStructure92Piperidine instead of morpholine

The uniqueness of this compound lies in its specific combination of functional groups that enhance its kinase inhibition potential while maintaining favorable pharmacokinetic properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.